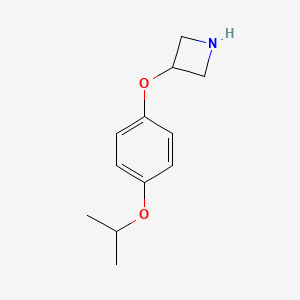

3-(4-Isopropoxyphenoxy)-azetidine

Description

Significance of Four-Membered Heterocycles in Contemporary Medicinal Chemistry

Four-membered heterocycles, such as azetidines, oxetanes, and thietanes, are gaining prominence in modern medicinal chemistry. Their inherent ring strain, a consequence of their compact structure, bestows upon them unique chemical reactivity and conformational rigidity. ontosight.aisigmaaldrich.com This rigidity can be advantageous in drug design, as it reduces the entropic penalty of binding to a biological target, potentially leading to higher affinity and selectivity. Furthermore, the inclusion of a heteroatom (such as nitrogen in azetidines) introduces polarity and potential hydrogen bonding capabilities, which are crucial for molecular recognition and can improve physicochemical properties like solubility. peptide.com

The synthesis of these strained rings has historically been challenging, limiting their widespread application. nih.gov However, recent advancements in synthetic methodologies, including cycloaddition reactions and ring-closing strategies, have made these valuable scaffolds more accessible to researchers. youtube.com Consequently, four-membered heterocycles are increasingly being incorporated into drug candidates to modulate their properties and explore new chemical space. nih.gov

The Azetidine (B1206935) Ring as a Prominent Structural Motif in Biologically Active Compounds

The azetidine ring, a four-membered heterocycle containing one nitrogen atom, has emerged as a particularly valuable scaffold in the development of biologically active compounds. researchgate.netfrontiersin.org This motif is present in a number of natural products and approved pharmaceutical agents, underscoring its compatibility with biological systems. sigmaaldrich.com The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor or, if protonated, a hydrogen bond donor, and provides a convenient point for chemical modification. nih.gov

The unique stereochemical and conformational properties of the azetidine ring allow it to serve as a bioisostere for other common chemical groups, offering a way to fine-tune the properties of a molecule. researchgate.net The constrained nature of the ring can also influence the orientation of substituents, presenting them to a biological target in a well-defined manner. This has led to the discovery of azetidine-containing compounds with a wide range of biological activities, including antibacterial, antiviral, and anticancer properties. ontosight.ainih.gov

Overview of Azetidine Derivatives in Chemical Biology and Drug Discovery

The versatility of the azetidine scaffold has led to its extensive use in chemical biology and drug discovery. nih.gov By modifying the substituents on the azetidine ring, chemists can systematically explore structure-activity relationships and optimize the pharmacological profile of a lead compound. The development of diverse synthetic methods has enabled the creation of libraries of azetidine derivatives for high-throughput screening, accelerating the discovery of new drug candidates. chemrxiv.org

Azetidine derivatives have been investigated for their potential to treat a wide array of diseases. For instance, some have shown promise as enzyme inhibitors, while others act on G-protein coupled receptors or ion channels. nih.gov The ability to introduce a variety of functional groups at different positions on the azetidine ring allows for the creation of molecules with tailored properties to interact with specific biological targets. researchgate.net The compound 3-(4-Isopropoxyphenoxy)-azetidine represents one such derivative, combining the structural features of the azetidine ring with a substituted phenoxy group, a common motif in medicinal chemistry. While detailed research on this specific compound is not widely available, its structure suggests potential for biological activity and serves as an example of the vast chemical space that can be explored with the azetidine scaffold.

Compound Data

Below is a table of chemical compounds mentioned in this article.

Properties

IUPAC Name |

3-(4-propan-2-yloxyphenoxy)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-9(2)14-10-3-5-11(6-4-10)15-12-7-13-8-12/h3-6,9,12-13H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCZWDEZXEFFPDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)OC2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 4 Isopropoxyphenoxy Azetidine and Analogous Azetidine Derivatives

Strategies for Azetidine (B1206935) Ring Construction

The construction of the strained azetidine ring requires specific synthetic strategies that can be broadly categorized into intramolecular cyclization reactions and cycloaddition reactions.

Intramolecular Cyclization Reactions for Azetidine Formation

Intramolecular cyclization is a powerful strategy for the formation of the azetidine ring, often involving the formation of a carbon-nitrogen bond.

A notable method for constructing the azetidine ring is through the intramolecular aminolysis of 3,4-epoxy amines. nih.govfrontiersin.orgfrontiersin.org This approach can be a valuable alternative for creating an azetidine ring with an adjacent carbonyl group, which can serve as a scaffold for further functionalization. nih.govfrontiersin.org

Recent research has demonstrated the use of Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)3) as a catalyst for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to produce azetidines. nih.govfrontiersin.orgfrontiersin.orgelsevierpure.com This catalytic system has been shown to be effective even in the presence of functional groups that are sensitive to acid or are Lewis basic. nih.govfrontiersin.orgfrontiersin.orgnih.gov The reaction proceeds with high yields and exhibits C3-selective aminolysis, even with substrates like styrene (B11656) oxide-type 3,4-epoxy amines where the C4 position is benzylic. nih.govfrontiersin.orgfrontiersin.org

Interestingly, the stereochemistry of the epoxy amine substrate plays a crucial role in the reaction's outcome. While cis-3,4-epoxy amines undergo C3-selective intramolecular aminolysis to yield azetidines, the corresponding trans-isomers, under the influence of the same La(OTf)3 catalyst, favor a 5-endo-tet cyclization via C4-selective intramolecular epoxide aminolysis, resulting in the formation of 3-hydroxypyrrolidines. nih.govfrontiersin.org Computational studies suggest that the coordination of lanthanum(III) to the substrate and/or product is likely responsible for this difference in regioselectivity between the cis- and trans-isomers. nih.govfrontiersin.orgfrontiersin.org

Table 1: Comparison of Cyclization Outcomes for Epoxy Amine Isomers

| Substrate Isomer | Cyclization Pathway | Product |

| cis-3,4-Epoxy amine | C3-selective intramolecular aminolysis | Azetidine |

| trans-3,4-Epoxy amine | C4-selective intramolecular aminolysis (5-endo-tet) | 3-Hydroxypyrrolidine |

Palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds represents another efficient route to azetidines. organic-chemistry.orgacs.orgnih.gov This method utilizes a picolinamide (B142947) (PA) directing group to facilitate the cyclization of amine substrates. organic-chemistry.orgacs.orgnih.gov The reaction is characterized by its use of low catalyst loading, inexpensive reagents, and mild operating conditions, offering predictable selectivity. organic-chemistry.orgacs.orgnih.gov

This approach transforms γ-C(sp³)–H bonds into C–N bonds through a proposed Pd(II)/Pd(IV) catalytic cycle, leading to the formation of azetidines with high diastereoselectivity. organic-chemistry.org The reactivity of C(sp³)–H bonds has been shown to follow the order of primary > secondary > tertiary, with primary γ-C–H bonds being the most reactive. organic-chemistry.org The steric environment of the substrate and torsional strain can influence the reaction's outcome, favoring cyclization over potential side reactions like acetoxylation. organic-chemistry.org This methodology has been successfully applied to the synthesis of various polycyclic nitrogen-containing heterocycles, including complex azabicyclic scaffolds. acs.org

Table 2: Key Features of Palladium-Catalyzed C(sp³)–H Amination for Azetidine Synthesis

| Feature | Description |

| Catalyst System | Palladium(II) with a picolinamide (PA) directing group |

| C-H Bond Activation | Intramolecular amination of unactivated γ-C(sp³)–H bonds |

| Selectivity | Predictable, with high diastereoselectivity |

| Conditions | Low catalyst loading, mild conditions |

| Substrate Scope | Applicable to a range of amine substrates, including those for polycyclic systems organic-chemistry.orgacs.org |

Cycloaddition Reactions in Azetidine Synthesis

Cycloaddition reactions, particularly [2+2] cycloadditions, provide a direct and atom-economical pathway to the azetidine core.

The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a highly efficient method for synthesizing functionalized azetidines. rsc.orgrsc.org This reaction, however, has faced limitations due to challenges associated with the photochemistry of the reactants. rsc.orgrsc.org

Traditionally, the reaction involves the photoexcitation of an imine, which then undergoes cycloaddition with an alkene. rsc.org To overcome issues like the rapid E/Z isomerization of excited imines, many successful examples have utilized cyclic imines to prevent this non-productive relaxation pathway. rsc.org More recent developments have focused on visible-light-mediated aza Paternò-Büchi reactions, which can overcome some of the challenges associated with using UV light. nih.govacs.orgchemrxiv.org By carefully matching the frontier molecular orbital energies of the alkene and acyclic oxime (an imine equivalent), successful visible-light-mediated reactions have been achieved through triplet energy transfer catalysis. nih.govchemrxiv.org This approach has expanded the scope of the aza Paternò-Büchi reaction to include previously challenging acyclic imine precursors. nih.govchemrxiv.orgthieme-connect.com

A novel approach to azetidine synthesis involves a photo-induced copper-catalyzed [3+1] radical cascade cyclization of aliphatic amines with alkynes. the-innovation.orgnih.govresearchgate.net This method offers an efficient and concise way to construct the azetidine ring system. the-innovation.orgnih.govresearchgate.net The reaction can proceed in a two- or three-component manner, demonstrating its versatility. nih.govresearchgate.net

In this process, a photogenerated α-aminoalkyl radical is captured by an alkyne to form a vinyl radical. nih.gov This intermediate then undergoes a tandem 1,5-hydrogen atom transfer (HAT) followed by a 4-exo-trig cyclization to yield the azetidine product. nih.govresearchgate.net Density functional theory (DFT) calculations have highlighted the importance of a tertiary radical intermediate for the successful cyclization. nih.gov Another related method involves a copper-catalyzed photoinduced anti-Baldwin radical 4-exo-dig cyclization of ynamides, which provides azetidines with excellent regioselectivity. nih.gov These photo-induced copper-catalyzed methods are characterized by their operational simplicity, use of an inexpensive catalyst, and broad substrate scope. researchgate.net

Table 3: Comparison of Cycloaddition Strategies for Azetidine Synthesis

| Method | Reactants | Key Features |

| Aza Paternò-Büchi Reaction | Imine and Alkene | [2+2] photocycloaddition, can be mediated by visible light rsc.orgrsc.orgnih.gov |

| Photo-Induced Copper Catalysis | Aliphatic Amine and Alkyne | [3+1] radical cascade cyclization, good functional group tolerance the-innovation.orgnih.govresearchgate.net |

Aza-Michael Addition Pathways for Functionalized Azetidines

The aza-Michael addition, or conjugate addition of an amine to an electron-deficient alkene, is a powerful tool for forming carbon-nitrogen bonds. mdpi.com This strategy has been effectively employed in the synthesis of functionalized azetidines. A common approach involves the reaction of an N-protected azetidin-3-ylidene acetate (B1210297) with various nitrogen-based nucleophiles. researchgate.net For instance, the addition of piperidine (B6355638) to (N-Boc-azetidin-3-ylidene)acetate yields 1-(Azetidin-3-yl)piperidine in good yield. mdpi.com This method is versatile, allowing for the introduction of a wide range of functional groups. mdpi.com

The reaction conditions for aza-Michael additions are often mild, typically involving a base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent like acetonitrile. mdpi.com The reaction times can vary from a few hours to longer periods, depending on the nucleophilicity of the amine. mdpi.com This methodology has been successfully applied to synthesize various azetidine derivatives, including those with pyrazole, imidazole, and triazole moieties. mdpi.com

Dimerization and Subsequent Functionalization Protocols

Dimerization reactions offer a unique pathway to more complex azetidine-containing structures. In some cases, reactive intermediates derived from azetidines can undergo dimerization. acs.org For example, nonstabilized cyclic isodiazenes generated from secondary amines like piperidine can dimerize to form cyclic tetrazines. acs.org While this specific example leads to a six-membered ring, the underlying principle of dimerization of reactive intermediates can be a consideration in the synthesis of complex molecules containing azetidine rings. A base-induced heterochiral dimerization of an oxiranyl carbaldimine has been reported to stereoselectively produce a highly functionalized aziridine, highlighting a related concept in strained ring synthesis. nih.gov

Strain-Release Homologation Approaches

The inherent ring strain of small heterocycles can be harnessed as a driving force for chemical transformations. Strain-release homologation provides a modular method for constructing azetidines. acs.orgacs.org One such approach involves the reaction of azabicyclo[1.1.0]butane with boronic esters. acs.orgacs.org The high ring strain of the azabicyclobutane intermediate facilitates a 1,2-migration, leading to the formation of a homologated azetidinyl boronic ester. acs.orgacs.org This method is notable for its stereospecificity and broad applicability to various boronic esters. acs.org The resulting azetidinyl boronic esters are versatile intermediates that can be further functionalized. acs.orgnih.govchemrxiv.org

Photochemical Modifications of Azetidine Carboxylic Acids

Photochemical methods offer a mild and efficient way to modify azetidine scaffolds. bohrium.com For instance, the photochemical modification of azetidine-2-carboxylic acids can lead to the formation of alkyl azetidines. bohrium.com Visible light photoredox catalysis has been utilized for the decarboxylative alkylation of 3-aryl-3-carboxylic acid azetidines. digitellinc.com This process generates tertiary benzylic azetidine radicals that can react with activated alkenes to produce 3-aryl-3-alkyl substituted azetidines. digitellinc.com Another powerful photochemical method is the aza Paternò-Büchi reaction, a [2+2] cycloaddition between an imine and an alkene, to directly form functionalized azetidines. nih.govresearchgate.net Visible light-enabled versions of this reaction have been developed to overcome limitations of traditional photochemical methods. nih.gov Furthermore, the Norrish-Yang cyclization, a photochemical reaction of α-aminoacetophenones, can produce highly strained azetidinols. beilstein-journals.org

Ti(IV)-Mediated Coupling for Spirocyclic Azetidines

Titanium-mediated reactions have emerged as a valuable tool for the synthesis of complex azetidine structures, particularly spirocyclic azetidines. nih.govresearchgate.net A method has been developed for the Ti(IV)-mediated synthesis of spirocyclic NH-azetidines from oxime ethers using a Grignard reagent or a terminal olefin. nih.govresearchgate.net This reaction is proposed to proceed through a Kulinkovich-type mechanism, forming a titanacyclopropane intermediate. nih.govresearchgate.net This transformation provides access to previously unreported and structurally diverse NH-azetidines in a single step. nih.gov The resulting spirocyclic azetidines are of interest in drug discovery as they can act as bioisosteres for more common saturated heterocycles. researchgate.net

Precursor Design and Derivatization Strategies for Phenoxy-Substituted Azetidines

The synthesis of 3-(4-isopropoxyphenoxy)-azetidine and its analogs typically starts from a suitable azetidine precursor. A common and versatile precursor is N-protected 3-hydroxyazetidine. This precursor can be derivatized through various methods to introduce the desired phenoxy substituent.

One of the most widely used methods for this transformation is the Mitsunobu reaction. This reaction allows for the coupling of 3-hydroxyazetidine with a phenol (B47542), in this case, 4-isopropoxyphenol (B1293736), in the presence of a phosphine (B1218219) reagent (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate or diisopropyl azodicarboxylate). This method is known for its mild conditions and stereochemical inversion at the carbon bearing the hydroxyl group.

Alternatively, nucleophilic substitution reactions can be employed. This involves converting the hydroxyl group of 3-hydroxyazetidine into a good leaving group, such as a mesylate or tosylate. Subsequent reaction with the sodium or potassium salt of 4-isopropoxyphenol (the phenoxide) leads to the desired 3-phenoxy-azetidine derivative via an SN2 reaction.

The choice of the nitrogen protecting group on the azetidine ring is crucial. The tert-butoxycarbonyl (Boc) group is commonly used due to its stability under various reaction conditions and its ease of removal under acidic conditions.

Optimization of Reaction Conditions for the Synthesis of 3-(4-Isopropoxyphenoxy)-azetidine and Related Structures

The efficiency of the synthesis of 3-(4-isopropoxyphenoxy)-azetidine is highly dependent on the optimization of reaction conditions. Key parameters that are often optimized include the choice of solvent, base, temperature, and reaction time.

For instance, in the synthesis of related spiro[pyrrolizidine-3,3'-oxindole] derivatives, a three-component reaction was optimized by screening different solvents, with isopropanol (B130326) found to be the optimal choice, leading to a high yield of the desired product. researchgate.net Similarly, in the synthesis of trisubstituted isoxazoles via a 1,3-dipolar cycloaddition, optimization studies identified DMF as the preferred solvent, triethylamine (B128534) as the most effective base, and a reaction temperature of 90°C to achieve the best results. organic-chemistry.org

In the context of the Mitsunobu reaction for the synthesis of 3-phenoxy-azetidines, the choice of solvent (e.g., THF, DCM), the specific phosphine and azodicarboxylate reagents, and the reaction temperature can all influence the yield and purity of the final product. For nucleophilic substitution pathways, the choice of base to deprotonate the phenol and the solvent to facilitate the SN2 reaction are critical for achieving high conversion and minimizing side reactions.

Below are interactive tables summarizing the impact of various reaction parameters on the synthesis of azetidine derivatives based on literature findings.

Table 1: Solvent Effects on Azetidine Synthesis This table is for illustrative purposes and synthesizes general findings from the literature.

| Solvent | Typical Reaction Type | Observation |

|---|---|---|

| Acetonitrile | Aza-Michael Addition mdpi.com | Often a good choice for polar reactions, facilitating the dissolution of reactants. |

| Tetrahydrofuran (THF) | Mitsunobu Reaction | A common aprotic solvent that is generally effective for this transformation. |

| Dichloromethane (DCM) | Mitsunobu Reaction | Another common solvent for the Mitsunobu reaction, offering good solubility for many organic compounds. |

| Isopropanol | 1,3-Dipolar Cycloaddition researchgate.net | Found to be the optimal solvent in a specific multi-component reaction, leading to higher yields. |

Table 2: Base Effects on Azetidine Synthesis This table is for illustrative purposes and synthesizes general findings from the literature.

| Base | Typical Reaction Type | Observation |

|---|---|---|

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Aza-Michael Addition mdpi.com | An effective non-nucleophilic base for promoting conjugate additions. |

| Triethylamine (TEA) | 1,3-Dipolar Cycloaddition organic-chemistry.org | A common organic base used to neutralize acidic byproducts or facilitate elimination reactions. |

| Potassium Carbonate (K2CO3) | Nucleophilic Substitution | A mild inorganic base often used in SN2 reactions with phenoxides. |

Structure Activity Relationship Sar Studies of Azetidine Derivatives

Conformational Dynamics and Their Influence on Azetidine (B1206935) Bioactivity

The bioactivity of azetidine derivatives is profoundly influenced by the conformational dynamics of the four-membered ring. Unlike the more flexible five-membered pyrrolidine (B122466) ring, the azetidine ring is more rigid yet not entirely planar, possessing a degree of puckering. rsc.org This constrained nature is a key feature exploited in medicinal chemistry. drugbank.comnih.gov The specific conformation adopted by the azetidine ring can dictate the spatial orientation of its substituents, which in turn governs the molecule's ability to interact with the binding site of a biological target.

For instance, in the biosynthesis of azetidine-2-carboxylic acid by the enzyme AzeJ, the substrate S-adenosylmethionine (SAM) is bound in a distinct "kinked" conformation. nih.gov This specific arrangement, facilitated by the enzyme's active site, positions the nucleophilic α-amine and the γ-carbon at an optimal distance of 2.9 Å, promoting an unusual intramolecular cyclization to form the strained azetidine ring. nih.gov This highlights how a precise conformational alignment is essential for biological processes involving azetidine ring formation.

Furthermore, conformational transitions within the enzyme itself, such as moving from an "open" to a "closed" state upon substrate binding, are critical for catalysis. nih.gov This dynamic interplay ensures that the reaction environment is shielded from solvent and that the reactivity of the key functional groups is enhanced. nih.gov The conformational state of the azetidine ring and its substituents can therefore be a determining factor in whether a compound acts as an agonist, antagonist, or inhibitor, as the fit within a receptor's binding pocket is highly dependent on a precise three-dimensional structure.

Positional and Substituent Effects on the Pharmacological Profile of Azetidine Derivatives

The pharmacological profile of azetidine derivatives is highly sensitive to the position and nature of substituents on the azetidine ring. Structure-activity relationship (SAR) studies consistently demonstrate that even minor modifications can lead to significant changes in potency and selectivity.

Studies on azetidine derivatives as GABA uptake inhibitors have shown that the activity is strongly dependent on both the position of a carboxylic acid moiety and the nature of lipophilic groups attached to the ring. drugbank.comnih.govresearchgate.net For example, when evaluating inhibitors for the GAT-1 and GAT-3 transporters, derivatives substituted at the 2-position versus the 3-position showed distinct activity profiles. drugbank.comnih.gov

Specifically, azetidin-2-ylacetic acid derivatives featuring a lipophilic 4,4-diphenylbutenyl or 4,4-bis(3-methyl-2-thienyl)butenyl moiety on the nitrogen atom exhibited the highest potency at the GAT-1 transporter. drugbank.comnih.gov In contrast, the most potent GAT-3 inhibitor was an azetidine-3-carboxylic acid derivative, highlighting the importance of the substituent's position in directing selectivity between transporter subtypes. drugbank.comnih.gov

Table 1: Influence of Substituents on GABA Transporter Inhibition

| Compound | Position of Acid Moiety | Lipophilic Group | Target | Potency (IC50) | Source |

|---|---|---|---|---|---|

| Azetidin-2-ylacetic acid derivative | 2-position | 4,4-diphenylbutenyl | GAT-1 | 2.83 ± 0.67 µM | drugbank.comnih.gov |

| Azetidin-2-ylacetic acid derivative | 2-position | 4,4-bis(3-methyl-2-thienyl)butenyl | GAT-1 | 2.01 ± 0.77 µM | drugbank.comnih.gov |

| 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid | 3-position | Tris(4-methoxyphenyl)methoxy]ethyl | GAT-3 | 15.3 ± 4.5 µM | drugbank.comnih.gov |

| 3-Hydroxy-3-(4-methoxyphenyl)azetidine derivative | 3-position | N-alkylated lipophilic group | GAT-1 | 26.6 ± 3.3 µM | drugbank.comnih.gov |

| 3-Hydroxy-3-(4-methoxyphenyl)azetidine derivative | 3-position | N-alkylated lipophilic group | GAT-3 | 31.0 ± 4.7 µM | drugbank.comnih.gov |

Rational Design Principles for Azetidine Analogues

The rational design of azetidine analogues leverages the ring's unique structural and chemical properties to create compounds with improved therapeutic potential. nih.govnih.gov The azetidine scaffold is often used as a conformationally constrained analogue of more flexible moieties or as a bioisosteric replacement for other chemical groups to enhance pharmacological properties. mdpi.comdrugbank.com

One key principle is the use of the azetidine ring to mimic the conformation of endogenous ligands or known drugs. For instance, azetidine derivatives have been designed as constrained analogues of GABA or beta-alanine (B559535) to target GABA transporters. drugbank.comnih.gov By restricting the conformational freedom of the molecule, the binding affinity and selectivity for a specific target can be enhanced. Similarly, replacing a piperidine (B6355638) ring with an azetidine ring in the known GABA uptake inhibitor NNC-05-2045 was a strategy to explore new chemical space and modify the compound's activity. drugbank.comnih.gov

Another design principle involves using the azetidine moiety to improve metabolic stability and other pharmacokinetic properties. mu.edu.iq The strained four-membered ring can be more resistant to metabolic degradation compared to larger, more flexible rings. This has led to the incorporation of azetidines into a variety of approved drugs. mu.edu.iq

The synthesis of novel azetidine derivatives often involves multi-step processes where different functional groups are strategically introduced. mdpi.comnih.govmdpi.com For example, in the design of triple reuptake inhibitors, a 3-aryl-3-oxypropylamine scaffold was used as a starting point, and a library of 86 analogues was created through systematic alkylation to identify the most promising candidates. nih.gov This systematic approach, combining structural knowledge with synthetic chemistry, is fundamental to the rational design of new azetidine-based therapeutic agents.

Stereochemical Impact on the Biological Efficacy of Azetidine-Based Compounds

Stereochemistry plays a pivotal role in the biological efficacy of azetidine-based compounds, as different stereoisomers can exhibit dramatically different potencies and pharmacological profiles. The fixed spatial arrangement of substituents on a chiral azetidine ring often leads to stereospecific interactions with biological targets.

A clear example of this is seen in the pharmacological evaluation of the four stereoisomers of azetidine-2,3-dicarboxylic acid (ADC) at NMDA receptors. nih.gov The L-trans-ADC isomer showed the highest binding affinity (Ki = 10 μM), followed by the D-cis-ADC isomer (Ki = 21 μM). nih.gov In contrast, the L-cis-ADC and D-trans-ADC isomers were low-affinity ligands. nih.gov This demonstrates that both the relative (cis/trans) and absolute (D/L) configuration at the chiral centers are critical for high-affinity binding. Furthermore, electrophysiological characterization revealed that L-trans-ADC was a potent agonist, particularly at the NR1/NR2D subtype, while D-cis-ADC was a partial agonist, illustrating how stereochemistry can also determine the nature of the biological response. nih.gov

Similarly, in the development of bicyclic azetidines as antimalarial agents, stereochemistry was a critical factor. The synthesis of these complex molecules required careful control of stereocenters. nih.govacs.org The process involved stereospecific C(sp3)–H arylation and methods to selectively produce either cis or trans isomers by controlling reaction conditions, such as the choice of base and solvent during auxiliary cleavage. nih.govacs.org The final in vivo efficacy of the resulting compound against Plasmodium falciparum is intrinsically linked to its specific three-dimensional structure, which was confirmed by X-ray crystallography. nih.govacs.org These examples highlight that controlling the stereochemistry is a fundamental aspect of designing and synthesizing effective and selective azetidine-based therapeutic agents.

Table 2: Stereochemical Influence on NMDA Receptor Affinity

| Compound Stereoisomer | Binding Affinity (Ki) at NMDA Receptors | Source |

|---|---|---|

| L-trans-ADC | 10 µM | nih.gov |

| D-cis-ADC | 21 µM | nih.gov |

| D-trans-ADC | 90 µM | nih.gov |

| L-cis-ADC | >100 µM | nih.gov |

Medicinal Chemistry and Pharmacological Relevance of Azetidine Derivatives

Azetidines as Inhibitors of Specific Enzymes and Protein Targets

The constrained nature of the azetidine (B1206935) ring makes it an attractive structural element for the design of potent and selective enzyme inhibitors. By presenting substituents in well-defined spatial orientations, the azetidine scaffold can facilitate precise interactions with the active sites of enzymes.

One notable example within the broader class of 3-phenoxyazetidines is the parent compound, 3-Phenoxyazetidine . This compound has been reported to interact with catecholamine uptake carriers, thereby inhibiting the reuptake of key neurotransmitters such as dopamine, norepinephrine, and serotonin. cymitquimica.com Furthermore, it has been shown to inhibit monoamine oxidase (MAO), an enzyme responsible for the metabolism of these neurotransmitters. cymitquimica.com This dual mechanism of action leads to an increase in synaptic neurotransmitter levels, suggesting potential applications in the treatment of mood disorders.

While specific enzyme inhibition data for 3-(4-Isopropoxyphenoxy)-azetidine is not available, the activity of 3-Phenoxyazetidine suggests that other derivatives in this class could exhibit similar or modulated activities. The 4-isopropoxy substitution on the phenoxy ring of the title compound would alter its electronic and steric properties, potentially influencing its binding affinity and selectivity for monoamine transporters and oxidases.

The broader family of azetidine derivatives has been shown to inhibit a wide array of enzymes. For instance, various substituted azetidin-2-ones have been synthesized and evaluated for their antibacterial activity, acting as inhibitors of bacterial cell wall synthesis. The following table summarizes the antibacterial activity of some azetidin-2-one derivatives against various bacterial strains.

| Compound | Target Organism | Activity |

| 2-{2-[3-chloro-2-(aryl)-4-oxoazetidin-1-ylamino]-acetylamino}benzothiazole-6-carboxylic acids | Staphylococcus aureus (Gram-positive) | Good to moderate |

| 2-{2-[3-chloro-2-(aryl)-4-oxoazetidin-1-ylamino]-acetylamino}benzothiazole-6-carboxylic acids | Bacillus subtilis (Gram-positive) | Good to moderate |

| 2-{2-[3-chloro-2-(aryl)-4-oxoazetidin-1-ylamino]-acetylamino}benzothiazole-6-carboxylic acids | Pseudomonas aeruginosa (Gram-negative) | Good to moderate |

| 2-{2-[3-chloro-2-(aryl)-4-oxoazetidin-1-ylamino]-acetylamino}benzothiazole-6-carboxylic acids | Escherichia coli (Gram-negative) | Good to moderate |

Source: Molecules 2007, 12(10), 2467-2474 researchgate.net

Role of the Azetidine Moiety in Receptor Modulation and Ligand-Receptor Interactions

The rigid framework of the azetidine ring is instrumental in positioning pharmacophoric elements for optimal interaction with receptors. This can lead to enhanced potency and selectivity of ligands for their respective receptor targets. The conformational restriction of the azetidine ring reduces the entropic penalty upon binding to a receptor, which can contribute to a higher binding affinity.

Although specific receptor binding data for 3-(4-Isopropoxyphenoxy)-azetidine is not documented, the structural motif is suggestive of potential interactions with various receptor systems. The phenoxy group is a common feature in many pharmacologically active compounds, and its presentation on the azetidine scaffold could lead to novel receptor interactions. For example, compounds with a phenoxy moiety are known to interact with adrenergic receptors. nih.gov

Strategic Incorporation of Azetidine Scaffolds into Chemical Libraries for Drug Discovery

The unique structural and conformational properties of the azetidine ring have made it a valuable building block in the construction of chemical libraries for high-throughput screening (HTS) and drug discovery. The incorporation of azetidine scaffolds can introduce novelty and three-dimensionality into compound collections, increasing the probability of identifying hits against a diverse range of biological targets.

The synthesis of substituted azetidines, including 3-phenoxyazetidine derivatives, allows for the creation of focused libraries designed to probe specific biological questions. The ability to modify the substituents on both the azetidine nitrogen and the phenoxy ring of a compound like 3-(4-Isopropoxyphenoxy)-azetidine provides a versatile platform for generating a wide array of analogues with diverse physicochemical properties.

The development of synthetic methodologies for the efficient and diverse functionalization of the azetidine core is an active area of research, further enabling its use in diversity-oriented synthesis. These efforts aim to expand the accessible chemical space around the azetidine scaffold, providing medicinal chemists with a richer toolkit for lead discovery and optimization.

Diverse Biological Activities Associated with Azetidine Derivatives

The azetidine nucleus is a versatile scaffold that has been incorporated into molecules exhibiting a broad spectrum of biological activities. This diversity underscores the importance of the azetidine ring as a privileged structure in medicinal chemistry.

Numerous studies have reported on the synthesis and biological evaluation of various azetidine derivatives, revealing a wide range of pharmacological effects. For instance, derivatives of azetidin-2-one have been extensively studied and have shown promising results in several therapeutic areas. The following table highlights some of the diverse biological activities reported for different classes of azetidine derivatives.

| Azetidine Derivative Class | Reported Biological Activity |

| Azetidin-2-ones | Antibacterial researchgate.netmdpi.com, Antifungal, Anti-inflammatory, Anticancer nih.gov |

| Substituted 3-amino-2-azetidinones | Anti-colorectal cancer agents nih.gov |

| N-substituted-3-chloro-2-azetidinones | Antibacterial researchgate.netmdpi.com |

| General Azetidine Derivatives | Antioxidant jmchemsci.com |

This table is a summary of activities reported for various azetidine derivatives in the cited literature.

While the specific biological activities of 3-(4-Isopropoxyphenoxy)-azetidine remain to be elucidated through dedicated research, the extensive pharmacological profile of the broader azetidine class suggests that this compound could be a valuable subject for future investigation. Its unique substitution pattern may confer novel biological properties, making it a candidate for screening in various disease models.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing 3-(4-Isopropoxyphenoxy)-azetidine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, azetidine derivatives are often synthesized via refluxing precursor compounds (e.g., substituted phenols and azetidine intermediates) in polar aprotic solvents like DMF or dichloromethane, with bases such as sodium acetate or potassium carbonate to facilitate deprotonation . Optimization may include adjusting stoichiometry (e.g., 1:1.2 molar ratio of azetidine to aryl halide), temperature (reflux at 80–100°C), and reaction time (2–6 hours). Evidence from similar compounds suggests that adding catalytic Lewis acids (e.g., AlCl₃) can enhance electrophilic aromatic substitution efficiency .

Q. What safety protocols are critical when handling azetidine derivatives in the laboratory?

- Methodological Answer : Azetidine derivatives are often hygroscopic and may release toxic fumes upon decomposition. Key precautions include:

- Using inert atmospheres (N₂/Ar) during synthesis to prevent moisture absorption .

- Wearing nitrile gloves and eye protection due to potential skin/eye irritation (H315, H319 hazards) .

- Storing compounds in sealed, desiccated containers at 2–8°C to avoid degradation .

- Neutralizing waste with dilute acetic acid before disposal to mitigate reactivity .

Q. How can researchers purify 3-(4-Isopropoxyphenoxy)-azetidine, and what solvents are optimal for recrystallization?

- Methodological Answer : Purification often involves column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization. Polar solvent mixtures like DMF-acetic acid (1:2 v/v) or ethanol-DMF are effective for recrystallizing azetidine derivatives, as demonstrated in analogous syntheses . For hygroscopic compounds, rapid filtration under reduced pressure and drying in a vacuum desiccator (24–48 hours) are recommended .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence cyclization efficiency in azetidine synthesis?

- Methodological Answer : Substituents on aryl rings significantly impact cyclization. Electron-donating groups (e.g., -OMe at the 3-position) enhance nucleophilicity, promoting azetidine ring formation, while electron-withdrawing groups (e.g., -NO₂) may hinder it. For instance, 4-methoxy substituents on aryl precursors can prevent cyclization entirely due to steric hindrance or unfavorable transition-state geometry, as observed in studies of similar systems . Computational modeling (DFT) is advised to predict substituent effects on reaction pathways .

Q. What mechanistic insights explain enantioselectivity in chiral phosphoric acid-catalyzed azetidine synthesis?

- Methodological Answer : Enantioselectivity arises from non-covalent interactions (e.g., hydrogen bonding) between the catalyst and intermediates. For example, chiral phosphoric acids activate azetidine precursors via protonation of the carbonyl group, while the bulky adamantyl group on the catalyst induces steric control. Computational studies identify the thione tautomer as the reactive species, with activation free energies differing by ~2 kcal/mol between enantiomeric pathways . Reaction monitoring via in-situ IR spectroscopy can validate these mechanisms.

Q. How can researchers resolve contradictions in cyclization outcomes when varying azetidine precursors?

- Methodological Answer : Contradictions often stem from competing reaction pathways (e.g., pyrrolidine vs. azetidine formation). Systematic screening of leaving groups (e.g., iodide vs. bromide) and solvents (e.g., DMF vs. THF) is critical. For example, iodine promotes azetidine cyclization due to its superior leaving-group ability, while THF may favor larger rings like pyrrolidines . High-throughput experimentation (HTE) with automated liquid handlers can efficiently map optimal conditions.

Q. What strategies are effective for evaluating the biological activity of 3-(4-Isopropoxyphenoxy)-azetidine in neuroinflammation models?

- Methodological Answer : In vitro assays using BV2 microglial cells are standard. Pre-treat cells with the compound (1–10 µM) for 1 hour, then stimulate with LPS (100 ng/mL). Measure NLRP3 inflammasome activity via ELISA (IL-1β secretion) and ROS generation using DCFH-DA fluorescence. Downregulation of TLR4/MyD88/NF-κB signaling (western blot) confirms anti-inflammatory effects, as shown in analogous azetidine derivatives .

Data Contradiction Analysis

Q. Why does the 4-methoxy substituent on aryl precursors inhibit azetidine cyclization, while 3-methoxy derivatives proceed efficiently?

- Analysis : The 4-methoxy group introduces steric hindrance near the reaction site, disrupting the planar transition state required for cyclization. In contrast, 3-methoxy groups enhance electron density without steric interference. This is supported by DFT calculations showing a 3.5 kcal/mol higher energy barrier for 4-methoxy substrates . Researchers should prioritize meta-substituted aryl precursors or employ directing groups (e.g., -Bpin) to mitigate steric effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.